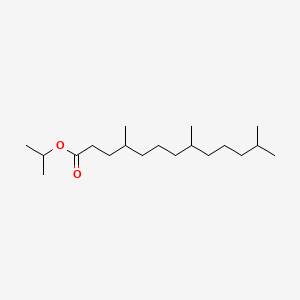
Propan-2-yl 4,8,12-trimethyltridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4,8,12-trimethyltridecanoate is an organic compound with the molecular formula C19H38O2. It is an ester formed from the reaction of isopropanol and 4,8,12-trimethyltridecanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 4,8,12-trimethyltridecanoate can be synthesized through esterification. The reaction involves the condensation of isopropanol with 4,8,12-trimethyltridecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product from the reaction mixture. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4,8,12-trimethyltridecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding isopropanol and 4,8,12-trimethyltridecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester can produce alcohols, although this reaction is less common
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Isopropanol and 4,8,12-trimethyltridecanoic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols
Scientific Research Applications
Propan-2-yl 4,8,12-trimethyltridecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propan-2-yl 4,8,12-trimethyltridecanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of isopropanol and 4,8,12-trimethyltridecanoic acid. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl tetradecanoate: Another ester with similar structural properties but different chain length.
Propan-2-yl acetate: A simpler ester with a shorter carbon chain.
Propan-2-yl 5-bromothiophene-2-carboxylate: An ester with a different functional group attached to the carboxylate .
Uniqueness
Propan-2-yl 4,8,12-trimethyltridecanoate is unique due to its specific chain length and branching, which can influence its physical and chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
101409-99-8 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
propan-2-yl 4,8,12-trimethyltridecanoate |
InChI |
InChI=1S/C19H38O2/c1-15(2)9-7-10-17(5)11-8-12-18(6)13-14-19(20)21-16(3)4/h15-18H,7-14H2,1-6H3 |
InChI Key |
FSSVDPOQVYBAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















